

# Mass Spectrum of 2-Methyl-1-nitronaphthalene: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-1-nitronaphthalene

Cat. No.: B7767378

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This technical guide provides a comprehensive overview of the mass spectrum of **2-Methyl-1-nitronaphthalene**, a nitroaromatic compound of interest in various fields of chemical research. This document details the fragmentation pattern observed under electron ionization (EI), presents a typical experimental protocol for its analysis by gas chromatography-mass spectrometry (GC-MS), and visualizes the key processes involved.

## Mass Spectrum Analysis

The mass spectrum of **2-Methyl-1-nitronaphthalene** is characterized by a distinct fragmentation pattern that provides valuable structural information. The electron ionization (EI) mass spectrum is publicly available through the National Institute of Standards and Technology (NIST) database.[\[1\]](#)

## Data Presentation

The quantitative data from the mass spectrum of **2-Methyl-1-nitronaphthalene** is summarized in the table below. The mass-to-charge ratios ( $m/z$ ) of the most significant ions and their relative intensities are presented. The molecular ion  $[M]^+$  is observed at  $m/z$  187, corresponding to the molecular weight of the compound (187.19 g/mol).[\[1\]](#)[\[2\]](#) The base peak, the most abundant ion, is observed at  $m/z$  141.

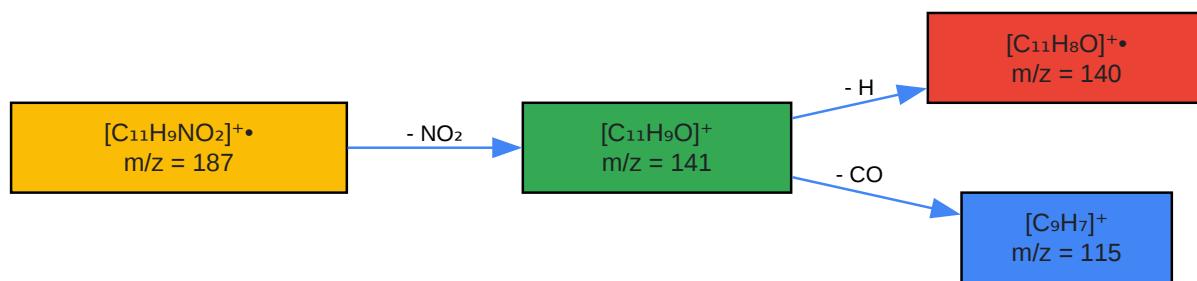
m/z	Relative Intensity (%)	Proposed Fragment
187	~60	$[\text{C}_{11}\text{H}_9\text{NO}_2]^{+\bullet}$ (Molecular Ion)
141	100	$[\text{C}_{11}\text{H}_9\text{O}]^+$
140	~85	$[\text{C}_{11}\text{H}_8\text{O}]^{+\bullet}$
115	~70	$[\text{C}_9\text{H}_7]^+$

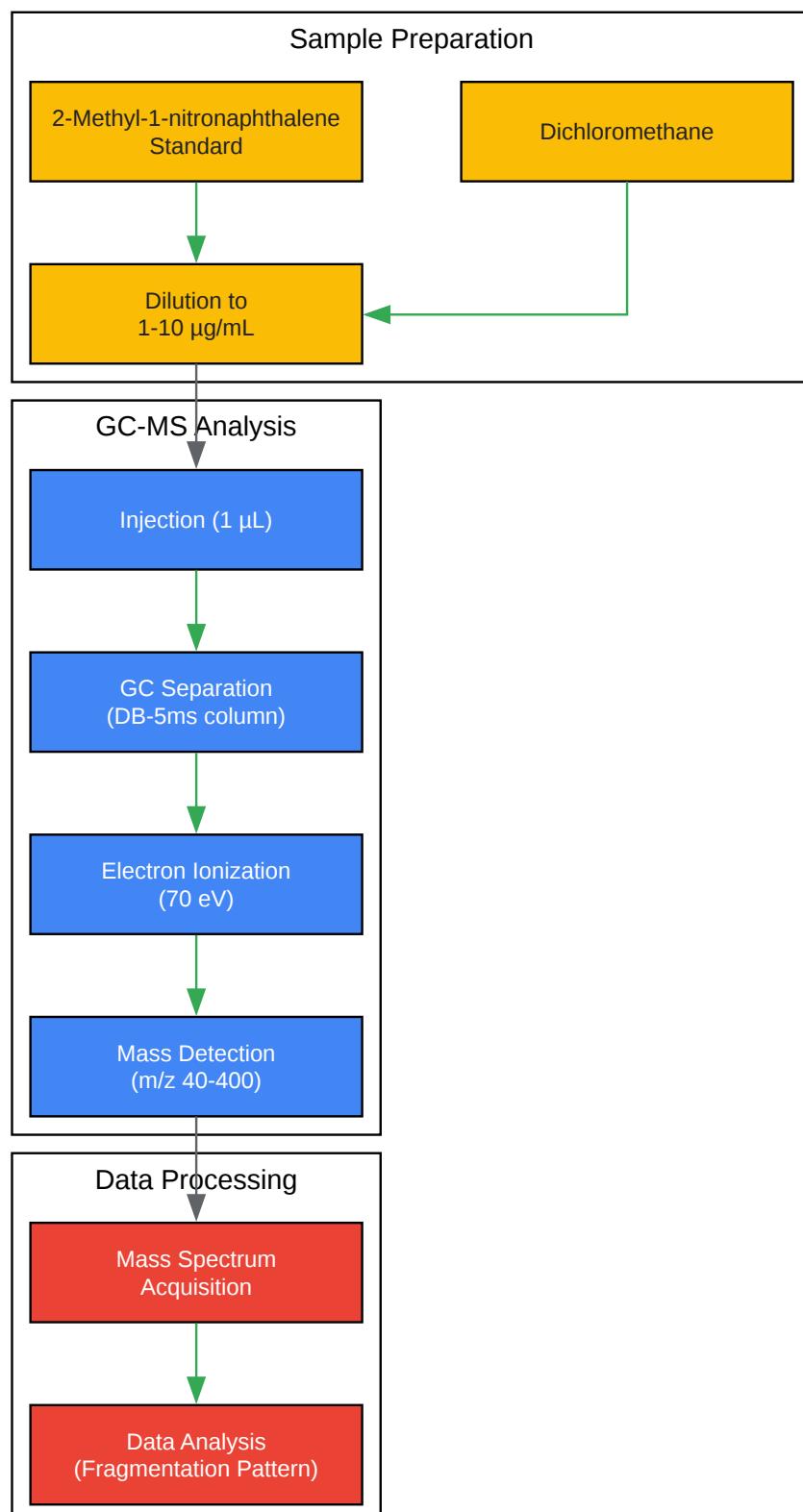
## Fragmentation Pathway

The fragmentation of **2-Methyl-1-nitronaphthalene** under electron ionization follows a logical pathway characteristic of nitroaromatic compounds. The primary fragmentation event is the loss of the nitro group ( $\text{NO}_2$ ), followed by subsequent rearrangements and losses of neutral molecules.

The proposed fragmentation pathway is as follows:

- Molecular Ion Formation: The molecule is ionized by the electron beam, forming the molecular ion  $[\text{C}_{11}\text{H}_9\text{NO}_2]^{+\bullet}$  at m/z 187.
- Loss of Nitric Oxide: The molecular ion can undergo rearrangement and lose a nitric oxide radical ( $\bullet\text{NO}$ ), resulting in the ion at m/z 157 (not a major observed peak but a possible intermediate).
- Formation of the Base Peak: A more favorable fragmentation pathway involves the loss of a nitro radical ( $\bullet\text{NO}_2$ ) from the molecular ion, leading to the formation of the  $[\text{C}_{11}\text{H}_9]^+$  ion. However, the observed base peak at m/z 141 suggests a rearrangement occurs, likely forming a more stable oxonium ion,  $[\text{C}_{11}\text{H}_9\text{O}]^+$ . This is a common fragmentation pattern for ortho-substituted nitro compounds.
- Formation of m/z 140: The ion at m/z 141 can then lose a hydrogen atom to form the ion at m/z 140,  $[\text{C}_{11}\text{H}_8\text{O}]^{+\bullet}$ .
- Formation of m/z 115: The ion at m/z 141 can undergo further fragmentation by losing a molecule of carbon monoxide (CO), resulting in the formation of the indenyl cation  $[\text{C}_9\text{H}_7]^+$  at m/z 115.



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## References

- 1. Naphthalene, 2-methyl-1-nitro- [webbook.nist.gov]
- 2. 2-Methyl-1-nitronaphthalene | C11H9NO2 | CID 13432 - PubChem [pubchem.ncbi.nlm.nih.gov]
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